Piperidine derivatives have been shown to exhibit potent anti-acetylcholinesterase (anti-AChE) activity, which is a key mechanism in the treatment of neurodegenerative diseases such as Alzheimer's. For instance, compounds like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have demonstrated significant inhibition of AChE, with certain derivatives showing selectivity thousands of times greater for AChE over butyrylcholinesterase (BuChE)12. The inhibition of AChE leads to an increase in acetylcholine levels in the brain, which can help alleviate symptoms of dementia. Additionally, the crystal structure of LSD1 in complex with a piperidine derivative revealed that the cyano group of the compound forms a hydrogen bond with a critical residue in the lysine demethylation reaction, indicating a potential role in cancer treatment by regulating cancer stem cell properties4.
In the field of medicinal chemistry, piperidine derivatives have been explored as potential treatments for Alzheimer's disease and other forms of dementia. Compounds such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have shown to be potent anti-AChE inhibitors, with long-lasting effects in vivo, suggesting their utility as antidementia agents1. Another derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, has been identified for advanced development as an antidementia agent due to its marked increase in acetylcholine content in the brain2.
Piperidine derivatives have also been evaluated for their antimicrobial properties. A study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed significant potent antimicrobial activities against bacterial and fungal pathogens affecting tomato plants, indicating their potential use in agricultural applications3.
The inhibition of LSD1 by piperidine derivatives has implications for cancer treatment. The detailed binding mode of a piperidine derivative to LSD1 suggests that these compounds can be used to design more potent reversible inhibitors, which could be beneficial in treating cancers associated with the maintenance of cancer stem cell properties4.
In neuropharmacology, piperidine derivatives have been identified as subtype-selective NMDA receptor ligands, with potential applications in the treatment of Parkinson's disease. For example, 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles, and imidazoles have been found to potentiate the effects of L-DOPA in a rat model of Parkinson's disease6.
The search for antiobesity drugs has led to the synthesis of novel benzimidazoles derived from piperidine, which act as selective neuropeptide Y Y1 receptor antagonists. These compounds have shown high selectivity and potency, making them promising candidates for the development of antiobesity drugs7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: